N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-2-(methanesulfonamido)benzamide
Description
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-2-(methanesulfonamido)benzamide is a complex organic compound characterized by its unique molecular structure. This compound is part of a broader class of chemical compounds known for their diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-2-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-19(2)12-16(13-8-5-7-11-17(13)25-19)20-18(22)14-9-4-6-10-15(14)21-26(3,23)24/h4-11,16,21H,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMTXBBTZABXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3NS(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-2-(methanesulfonamido)benzamide typically involves multiple steps, starting with the preparation of the core chromene structure The initial step often includes the formation of the chromene ring through a cyclization reaction
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methanesulfonate (CH3SO3Na).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It may serve as a precursor for the development of new drugs.
Industry: Its unique properties can be harnessed for various industrial applications, such as in the production of advanced materials.
Mechanism of Action
When compared to similar compounds, N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-2-(methanesulfonamido)benzamide stands out due to its unique structure and properties. Similar compounds may include other benzamide derivatives or chromene-based molecules. The uniqueness of this compound lies in its specific functional groups and their arrangement, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
Benzamide derivatives
Chromene-based molecules
Other sulfonamide compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
